

4-amino-N-methylbenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-amino-N-methylbenzamide

Cat. No.: B160978

[Get Quote](#)

An In-depth Technical Guide to 4-amino-N-methylbenzamide

This technical guide provides a comprehensive overview of **4-amino-N-methylbenzamide**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthesis protocol, and discusses its potential, though not yet fully elucidated, role in broader pharmacological contexts.

Core Compound Information

4-amino-N-methylbenzamide is an organic compound featuring a benzamide core with an amino group and a methylamido group at positions 4 and 1 of the benzene ring, respectively. Its fundamental properties are summarized below.

Property	Value	Citation(s)
CAS Number	6274-22-2	[1]
Molecular Weight	150.18 g/mol	[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1]
Physical State	Solid	
Melting Point	181 °C	
Boiling Point (Predicted)	364.1 ± 25.0 °C	
Solubility	Soluble in alcohols, ethers, and chlorinated hydrocarbons; slightly soluble in water.	[2]
IUPAC Name	4-amino-N-methylbenzamide	[1]

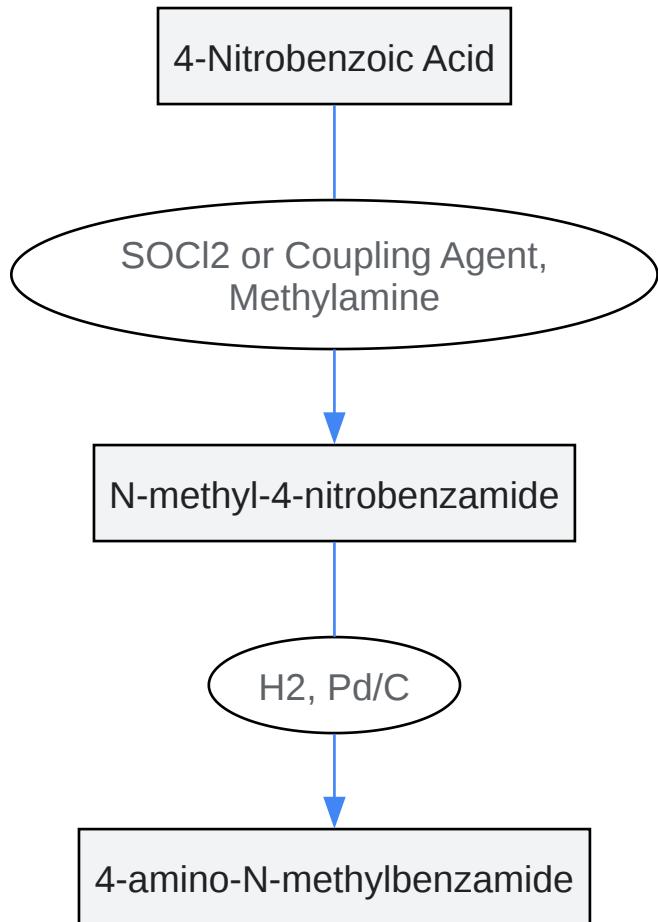
Synthesis and Experimental Protocols

While **4-amino-N-methylbenzamide** is commercially available, a general understanding of its synthesis is valuable for researchers. The synthesis of benzamides typically involves the acylation of an amine. A representative protocol for the synthesis of **4-amino-N-methylbenzamide**, based on common organic chemistry principles, is provided below. This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Representative Synthesis of **4-amino-N-methylbenzamide**

The synthesis can be conceptualized as a two-step process starting from 4-nitrobenzoic acid. The first step is the formation of the amide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-methyl-4-nitrobenzamide


- Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-nitrobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- **Addition of Activating Agent:** Add a coupling agent, such as thionyl chloride (SOCl_2) or a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide), to the solution. If using SOCl_2 , the reaction will produce the acyl chloride.
- **Amidation:** In a separate flask, dissolve methylamine in an appropriate solvent. Cool this solution in an ice bath.
- **Reaction:** Slowly add the activated 4-nitrobenzoyl species to the methylamine solution. The reaction is typically stirred at room temperature for several hours.
- **Work-up and Isolation:** After the reaction is complete, the mixture is typically washed with a dilute acid, a dilute base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield N-methyl-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to an Amine

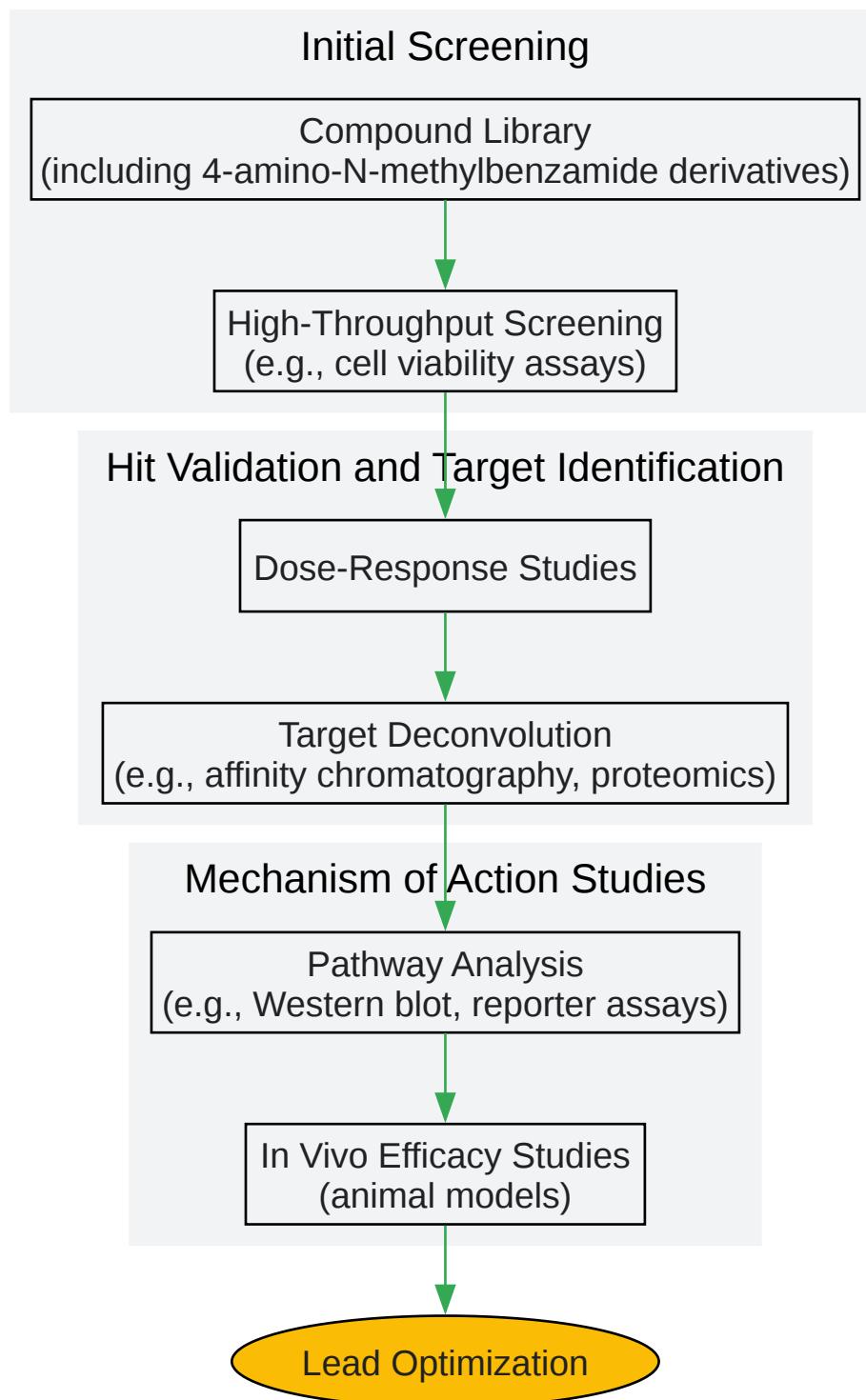
- **Dissolution:** Dissolve the N-methyl-4-nitrobenzamide from the previous step in a solvent such as ethanol or methanol.
- **Catalyst Addition:** Add a catalyst, typically palladium on carbon (Pd/C).
- **Hydrogenation:** The reaction mixture is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.
- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Once the reaction is complete, the catalyst is removed by filtration through celite. The solvent is then evaporated to yield **4-amino-N-methylbenzamide**. The product can be further purified by recrystallization or column chromatography.

Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-amino-N-methylbenzamide**.

Biological and Pharmacological Context


Direct studies on the biological activity of **4-amino-N-methylbenzamide** are not extensively reported in publicly available literature. However, the benzamide scaffold is a well-established pharmacophore in drug discovery and development. Numerous approved drugs and clinical candidates incorporate this structural motif.

The presence of the aminobenzamide structure suggests that **4-amino-N-methylbenzamide** could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of aminobenzamides have been investigated as:

- PARP (Poly (ADP-ribose) polymerase) inhibitors: These are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.
- Kinase inhibitors: Many kinase inhibitors, which are pivotal in oncology and immunology, feature benzamide moieties that interact with the hinge region of the kinase domain.
- Hedgehog signaling pathway inhibitors: Aberrant hedgehog signaling is implicated in several cancers, and benzamide-containing compounds have been explored as modulators of this pathway[3].

Given the importance of the benzamide scaffold, a hypothetical workflow for screening a compound like **4-amino-N-methylbenzamide** or its derivatives for biological activity is presented below.

Hypothetical Biological Screening Workflow

[Click to download full resolution via product page](#)

A hypothetical workflow for the biological evaluation of novel compounds.

Conclusion

4-amino-N-methylbenzamide is a chemical compound with well-defined physical and chemical properties. While it is primarily recognized as a versatile intermediate in organic synthesis, its core aminobenzamide structure is of significant interest in medicinal chemistry. The lack of extensive research on its specific biological activities presents an opportunity for future investigations, particularly in the context of developing novel therapeutics that leverage the privileged benzamide scaffold. The protocols and workflows presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-amino-N-methylbenzamide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160978#4-amino-n-methylbenzamide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com